2-(4-benzylpiperazin-1-yl)-N-(4-phenoxyphenyl)acetamide -

2-(4-benzylpiperazin-1-yl)-N-(4-phenoxyphenyl)acetamide

Catalog Number: EVT-4201497
CAS Number:
Molecular Formula: C25H27N3O2
Molecular Weight: 401.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Formation of the N-substituted-2-bromoacetamide: This step typically involves reacting a substituted aniline with 2-bromoacetyl bromide in the presence of a base. []
  • Reaction with 1-benzylpiperazine: The N-substituted-2-bromoacetamide is then reacted with 1-benzylpiperazine in the presence of a base and a catalyst, such as potassium carbonate and potassium iodide in acetonitrile. [] This results in the formation of the desired 2-(4-benzyl-1-piperazinyl)-N-(aryl/aralkyl)acetamide derivative.
Applications
  • Antiviral Activity: Compounds with similar structures have shown activity against human cytomegalovirus (HCMV). []
  • Antibacterial Activity: Certain derivatives have demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria. [, , ]
  • Anticancer Activity: Analogs have exhibited antiproliferative activity against various cancer cell lines. [, , , ]
  • Anti-inflammatory Activity: Some derivatives have shown promising anti-inflammatory activity in in vivo models. []

N-[2-(4-Acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA)

Compound Description: NAPMA is a small molecule that exhibits potent inhibitory effects on osteoclast differentiation, the process responsible for bone resorption. This compound effectively suppresses the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells from bone marrow-derived macrophages in a dose-dependent manner, without exhibiting cytotoxic effects []. NAPMA achieves this by downregulating the expression of key osteoclast-specific markers, including c-Fos, NFATc1, DC-STAMP, cathepsin K, and MMP-9, at both the transcript and protein levels []. Consequently, NAPMA effectively reduces bone resorption and actin ring formation []. Studies have demonstrated the protective effects of NAPMA against ovariectomy-induced bone loss in vivo, highlighting its potential as a therapeutic agent for osteoporosis and other bone diseases characterized by excessive bone resorption [].

N‐[2‐(4‐benzoyl‐1‐piperazinyl)phenyl]‐2‐(4‐chlorophenoxy) acetamide (PPOAC-Bz)

Compound Description: PPOAC-Bz is another molecule demonstrating a strong inhibitory effect on osteoclastogenesis []. It effectively suppresses the expression of various osteoclast-specific marker genes and inhibits the formation of mature osteoclasts in vitro, ultimately reducing F-actin belt formation and bone resorption activity []. In vivo studies have shown that PPOAC-Bz can effectively prevent ovariectomy-induced bone loss [], indicating its therapeutic potential for treating osteolytic disorders.

N-[2-(4-Acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy)acetamide (PPOA-N-Ac-2-Cl)

Compound Description: PPOA-N-Ac-2-Cl effectively inhibits osteoclast differentiation by significantly reducing the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells in a dose-dependent manner, without causing substantial cytotoxicity []. This compound targets the RANKL-mediated signaling pathway, which plays a crucial role in osteoclastogenesis. PPOA-N-Ac-2-Cl downregulates the expression of various osteoclast-specific marker genes, including TRAF6, c-fos, DC-STAMP, NFATc1, MMP9, CtsK, and TRAP (Acp5), during RANKL-induced osteoclastogenesis []. Additionally, PPOA-N-Ac-2-Cl significantly reduces the protein levels of cathepsin K (CtsK), a crucial protease involved in bone resorption []. Consequently, PPOA-N-Ac-2-Cl attenuates both bone resorption activity and F-actin ring formation []. These findings suggest that PPOA-N-Ac-2-Cl holds promise as a potential therapeutic agent for managing osteoclast-related bone diseases by inhibiting bone resorption.

2-[4-(2-Furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides

Compound Description: These are a series of compounds synthesized and evaluated for their antibacterial potential []. They are found to be active against various Gram-positive and Gram-negative bacterial strains. Notably, some of these derivatives exhibit excellent minimum inhibitory concentration (MIC) values, indicating potent antibacterial activity []. Furthermore, cytotoxicity assessments reveal that certain compounds within this series display minimal toxicity, suggesting their potential as therapeutic agents [].

2-(2,4-Dioxy-1,2,3,4-Tetrahydropyrimidin-1-yl)-N-(4-Phenoxyphenyl)-Acetamides

Compound Description: This series of uracil derivatives, characterized by an N-(4-phenoxyphenyl)acetamide moiety at the N3 position of a pyrimidine ring, have demonstrated substantial antiviral activity []. These compounds effectively inhibit the replication of human cytomegalovirus (HCMV) strains AD-169 and Davis in HEL cell cultures []. Additionally, certain derivatives within this series exhibit inhibitory effects against varicella-zoster virus (VZV) [], suggesting their potential as broad-spectrum antiviral agents.

N-(6-substituted benzo[d]thiazol-2-yl)-2-(4-substitued piperazinyl)acetamide derivatives

Compound Description: This series of compounds was synthesized and evaluated for their anticonvulsant activity []. The researchers aimed to leverage the known pharmacological properties of both benzothiazole and piperazine moieties, linked together by an amide bond, to create new anticonvulsant candidates.

Properties

Product Name

2-(4-benzylpiperazin-1-yl)-N-(4-phenoxyphenyl)acetamide

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-(4-phenoxyphenyl)acetamide

Molecular Formula

C25H27N3O2

Molecular Weight

401.5 g/mol

InChI

InChI=1S/C25H27N3O2/c29-25(20-28-17-15-27(16-18-28)19-21-7-3-1-4-8-21)26-22-11-13-24(14-12-22)30-23-9-5-2-6-10-23/h1-14H,15-20H2,(H,26,29)

InChI Key

VMJSCUDVPFJNSJ-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.